2-Fluoropropene

Description

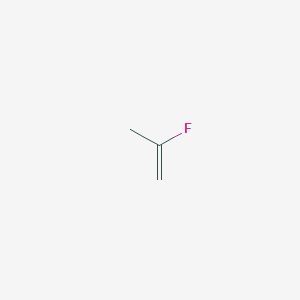

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F/c1-3(2)4/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOCAPPEAVAHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073251 | |

| Record name | 1-Propene, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas; [Apollo Scientific MSDS] | |

| Record name | 2-Fluoropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1184-60-7 | |

| Record name | 2-Fluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FAA6WF8LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoropropene (CAS Number: 1184-60-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoropropene (CAS No. 1184-60-7), a fluorinated alkene of significant interest in various scientific and industrial sectors. This document details its chemical and physical properties, spectroscopic data, synthesis, and reactivity. Furthermore, it explores its applications, particularly as a monomer in polymer synthesis and as a building block in the preparation of bioactive molecules and pharmaceutical intermediates. Safety and handling protocols are also discussed to ensure its proper use in a laboratory and industrial setting.

Chemical and Physical Properties

2-Fluoropropene, also known as isopropenyl fluoride, is a colorless, flammable gas with a faint, sweet odor at standard temperature and pressure.[1] The presence of the fluorine atom on the vinylic carbon significantly influences its electronic properties and reactivity compared to its non-fluorinated counterpart, propene.

Table 1: Physical and Chemical Properties of 2-Fluoropropene

| Property | Value | Reference |

| Molecular Formula | C₃H₅F | [1] |

| Molecular Weight | 60.07 g/mol | [1] |

| CAS Number | 1184-60-7 | [1] |

| Boiling Point | -24 °C | [1] |

| Density | 0.790 g/cm³ | [1] |

| Vapor Pressure | 4010 mmHg at 25 °C | [1] |

| Refractive Index | 1.3800 | [1] |

| Flash Point | Flammable Gas | [1] |

Spectroscopic Data

The structural elucidation of 2-Fluoropropene is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 2-Fluoropropene are characterized by distinct chemical shifts and coupling constants due to the influence of the fluorine atom.

Table 2: ¹H NMR Spectral Data of 2-Fluoropropene

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| =CH₂ (Ha) | 4.133 | dddd | J(Ha, Hb) = -2.5, J(Ha, Hc) = -1.0, J(Ha, F) = 48.6 |

| =CH₂ (Hb) | 4.400 | dddd | J(Hb, Ha) = -2.5, J(Hb, Hc) = -0.4, J(Hb, F) = 16.6 |

| -CH₃ (Hc) | 1.847 | ddd | J(Hc, Ha) = -1.0, J(Hc, Hb) = -0.4, J(Hc, F) = 16.0 |

Solvent: CFCl₃. Reference: J. MOL. SPECTROSC. 13, 344 (1964).

Table 3: ¹³C NMR Spectral Data of 2-Fluoropropene (Predicted)

| Carbon | Chemical Shift (ppm) |

| C1 (=CH₂) | ~90 |

| C2 (=CF-) | ~160 |

| C3 (-CH₃) | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoropropene exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Key IR Absorption Bands of 2-Fluoropropene

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 | =C-H stretch |

| ~2950 | -C-H stretch (asymmetric) |

| ~2870 | -C-H stretch (symmetric) |

| ~1660 | C=C stretch |

| ~1260 | C-F stretch |

| ~900 | =CH₂ bend (out-of-plane) |

Note: Specific experimental IR peak assignments for 2-Fluoropropene require access to a documented spectrum. The values provided are typical for the respective functional groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-Fluoropropene results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 60.

Table 5: Major Fragments in the Mass Spectrum of 2-Fluoropropene

| m/z | Proposed Fragment |

| 60 | [C₃H₅F]⁺ (Molecular Ion) |

| 59 | [C₃H₄F]⁺ |

| 45 | [C₂H₂F]⁺ |

| 41 | [C₃H₅]⁺ |

| 39 | [C₃H₃]⁺ |

Synthesis of 2-Fluoropropene

A common laboratory-scale synthesis of 2-Fluoropropene involves the dehydrofluorination of 2-fluoropropane. This elimination reaction is typically carried out using a strong base.

Experimental Protocol: Dehydrofluorination of 2-Fluoropropane

Objective: To synthesize 2-Fluoropropene via the elimination of hydrogen fluoride from 2-fluoropropane.

Materials:

-

2-Fluoropropane

-

Potassium hydroxide (KOH) or sodium amide (NaNH₂)

-

A suitable high-boiling point solvent (e.g., mineral oil, polyethylene glycol)

-

Inert gas (e.g., Nitrogen or Argon)

-

Dry ice/acetone cold trap

Procedure:

-

A reaction flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a condenser connected to a cold trap is assembled and purged with an inert gas.

-

A suspension of a strong base, such as potassium hydroxide, in a high-boiling point solvent is prepared in the reaction flask.

-

The mixture is heated to the desired reaction temperature (typically >100 °C).

-

2-Fluoropropane gas is bubbled through the heated basic suspension.

-

The gaseous product, 2-Fluoropropene, along with any unreacted starting material, passes through the condenser and is collected in the cold trap cooled with a dry ice/acetone bath (-78 °C).

-

The collected condensate can be purified by fractional distillation to yield pure 2-Fluoropropene.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and the choice of base and solvent should be optimized for the best yield and purity.

Reactivity and Applications

2-Fluoropropene is a versatile building block in organic synthesis due to the reactivity of its double bond and the influence of the fluorine substituent.

Polymerization

2-Fluoropropene can serve as a monomer in polymerization reactions to produce fluorinated polymers. These polymers are of interest for their unique properties, such as thermal stability, chemical resistance, and low surface energy.

Cycloaddition Reactions

The double bond of 2-Fluoropropene can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form various cyclic and heterocyclic compounds. These reactions are valuable for the synthesis of complex molecules with potential biological activity.

Role in Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[2][3][4][5] 2-Fluoropropene serves as a precursor for the synthesis of various fluorinated building blocks and active pharmaceutical ingredients (APIs). While specific signaling pathways directly modulated by 2-Fluoropropene are not documented, its utility lies in the synthesis of molecules that target a wide range of biological pathways.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-Fluoropropene.

General Reactivity Pathway

This diagram outlines the general reactivity of 2-Fluoropropene in key chemical transformations.

Safety and Handling

2-Fluoropropene is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[1] It is classified as a hazardous substance and requires careful handling to avoid inhalation and contact with skin and eyes.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when working with this compound. Cylinders of 2-Fluoropropene should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

2-Fluoropropene is a valuable and versatile fluorinated building block with a range of applications in polymer chemistry and organic synthesis, including the preparation of compounds relevant to the pharmaceutical and agrochemical industries. This technical guide has summarized its key properties, spectroscopic data, a general synthesis protocol, and its reactivity. A thorough understanding of its characteristics and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. Degradation mechanism of 2-fluoropropene by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. Fluorine in Pharmaceuticals: Looking Beyond Intuition | Semantic Scholar [semanticscholar.org]

physical and chemical properties of 2-Fluoropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropene (also known as 2-fluoro-1-propene or isopropenyl fluoride) is a fluorinated alkene with the chemical formula C₃H₅F.[1][2] It is a colorless gas at room temperature and is recognized for its unique reactivity, making it a valuable building block in organic synthesis, particularly for the introduction of the fluoroisopropenyl moiety into molecules.[3] The presence of the fluorine atom on the double bond significantly influences the electronic properties and reactivity of the alkene compared to its non-fluorinated counterpart, propene. This guide provides an in-depth overview of the physical and chemical properties of 2-fluoropropene, along with relevant experimental protocols and safety information.

Physical and Chemical Properties

The physical and chemical properties of 2-fluoropropene are summarized below. Quantitative data are presented in tabular format for clarity and ease of comparison.

Physical Properties of 2-Fluoropropene

| Property | Value | Source |

| Molecular Formula | C₃H₅F | [1][2] |

| Molecular Weight | 60.07 g/mol | [2] |

| CAS Registry Number | 1184-60-7 | [1][2] |

| Appearance | Colorless gas | [3] |

| Boiling Point | -24 °C | [1] |

| Melting Point | -164.71 °C (108.44 K) (calculated) | [4] |

| Density | 0.790 g/cm³ | [1] |

| Refractive Index | 1.380 | [1] |

| Dipole Moment | 1.60 D | |

| Water Solubility (log₁₀WS) | -1.28 (calculated) | [4] |

| Octanol/Water Partition Coefficient (logP) | 1.490 (calculated) | [4] |

Note: Some properties are calculated and should be considered as estimates.

Chemical Properties and Reactivity

2-Fluoropropene is a flammable gas that can form explosive mixtures with air.[5] It is stable under normal conditions but should be kept away from ignition sources and oxidizing agents.[5]

The reactivity of 2-fluoropropene is dominated by the presence of the carbon-carbon double bond and the influence of the electronegative fluorine atom.

-

Electrophilic Addition: As an alkene, 2-fluoropropene can undergo electrophilic addition reactions. However, the fluorine atom acts as an electron-withdrawing group, which deactivates the double bond towards electrophilic attack compared to propene. The addition of electrophiles is expected to follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C1) and the nucleophile adding to the more substituted, fluorine-bearing carbon (C2).

-

Radical Reactions: 2-Fluoropropene is susceptible to radical reactions. For instance, its gas-phase reaction with chlorine atoms, initiated by photolysis, proceeds primarily through the addition of a chlorine atom to the double bond.[6][7] This leads to the formation of intermediate radicals that subsequently react to yield acetyl fluoride and formyl chloride as the main products.[6]

-

Polymerization: While specific studies on the polymerization of 2-fluoropropene are not widely available, its structural analog, 2-chloropropene, undergoes free-radical polymerization.[8] It is plausible that 2-fluoropropene could also be polymerized under similar conditions, using radical initiators, to form poly(2-fluoropropene). Fluorinated polymers often exhibit unique properties such as high thermal stability and chemical resistance.[9]

Experimental Protocols

Synthesis of 2-Fluoropropene

Analysis of 2-Fluoropropene

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of the volatile compound 2-fluoropropene.

-

Objective: To separate and identify 2-fluoropropene from a sample matrix and to determine its purity.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

General Protocol:

-

Sample Preparation: Gaseous samples can be introduced directly into the GC inlet using a gas-tight syringe. Liquid samples containing 2-fluoropropene should be diluted in a volatile solvent.

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, DB-624) is suitable for separating small hydrocarbons.[10][11]

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 200-250 °C).

-

Oven Temperature Program: An initial low temperature (e.g., 40 °C) held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range appropriate for detecting the molecular ion (m/z 60.07) and expected fragment ions.

-

-

-

Expected Results: The gas chromatogram will show a peak corresponding to 2-fluoropropene at a specific retention time. The mass spectrum of this peak will exhibit a molecular ion at m/z ≈ 60 and a fragmentation pattern characteristic of the molecule, which can be compared to a reference spectrum from a database like NIST.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-fluoropropene.

-

Objective: To confirm the chemical structure of 2-fluoropropene.

-

Instrumentation: A high-field NMR spectrometer.

-

General Protocol:

-

Sample Preparation: 2-Fluoropropene gas can be condensed into an NMR tube at low temperature, or a solution can be prepared in a deuterated solvent (e.g., CDCl₃) in a sealed NMR tube.

-

Spectra Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

-

Expected Spectral Data:

-

¹H NMR: The spectrum will show signals for the methyl protons (CH₃) and the vinyl protons (=CH₂). The signals will exhibit splitting due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The reported chemical shifts (δ) and coupling constants (J) are: δ(Hₐ) = 4.133 ppm, δ(Hₑ) = 4.400 ppm, δ(CH₃) = 1.847 ppm; J(Hₐ,Hₑ) = -2.5 Hz, J(Hₐ,CH₃) = -1.0 Hz, J(Hₐ,F) = 48.6 Hz, J(Hₑ,CH₃) = -0.4 Hz, J(Hₑ,F) = 16.6 Hz, J(CH₃,F) = 16.0 Hz.[5]

-

¹³C NMR: The spectrum will show three distinct signals for the three carbon atoms, with their chemical shifts influenced by the fluorine atom and the double bond. Carbon signals will also show splitting due to carbon-fluorine (C-F) coupling.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split by the adjacent protons.

-

Visualizations

Degradation Pathway of 2-Fluoropropene by Chlorine Atoms

The following diagram illustrates the proposed reaction pathway for the degradation of 2-fluoropropene initiated by chlorine atoms in the gas phase.[6]

Caption: Proposed degradation pathway of 2-Fluoropropene by Cl atoms.

Experimental Workflow for GC-MS Analysis

The following diagram outlines a typical workflow for the analysis of 2-fluoropropene using Gas Chromatography-Mass Spectrometry.

Caption: General workflow for the GC-MS analysis of 2-Fluoropropene.

Safety and Handling

2-Fluoropropene is a flammable gas and should be handled with caution in a well-ventilated area, away from sources of ignition.[5] It may cause skin and eye irritation.[6] Inhalation may lead to respiratory irritation, and ingestion can cause more severe health effects.[5][6] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.

Conclusion

2-Fluoropropene is a valuable fluorinated building block with distinct physical and chemical properties. Its reactivity, characterized by the interplay of the double bond and the fluorine substituent, offers opportunities for the synthesis of novel fluorinated compounds. This guide provides a foundational understanding of 2-fluoropropene for researchers and professionals in the chemical sciences, highlighting its properties, analytical methodologies, and safety considerations. Further research into its polymerization and synthetic applications could unveil new materials and molecules with enhanced properties.

References

- 1. 2-FLUOROPROPENE CAS#: 1184-60-7 [m.chemicalbook.com]

- 2. 2-Fluoropropene | C3H5F | CID 70899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 2-Fluoropropene (CAS 1184-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-FLUOROPROPENE(1184-60-7) 1H NMR [m.chemicalbook.com]

- 6. Degradation mechanism of 2-fluoropropene by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 9. api.pageplace.de [api.pageplace.de]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Fluoropropene [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Fluoropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and bonding of 2-fluoropropene (C₃H₅F), a fluorinated alkene of interest in synthetic chemistry and materials science. While experimental structural determination for 2-fluoropropene is not extensively documented in publicly available literature, this guide synthesizes information from computational databases and draws parallels with the well-studied analogous molecule, 2-fluoropropane, to elucidate its key structural features. This document outlines the methodologies for experimental techniques such as microwave spectroscopy and gas-phase electron diffraction, presents computed structural parameters, and discusses the electronic effects of fluorine substitution on the propenyl framework.

Introduction

2-Fluoropropene is a halogenated alkene with the chemical formula C₃H₅F.[1][2][3] The presence of a fluorine atom on the central carbon of the propene backbone significantly influences the molecule's electronic properties, reactivity, and physicochemical characteristics.[3] Understanding the precise molecular geometry and bonding of 2-fluoropropene is crucial for applications in polymer chemistry, as a synthetic intermediate, and in the development of novel pharmaceuticals where fluorine substitution is a common strategy to modulate metabolic stability and binding affinity. This guide presents a summary of its structural parameters based on computational models and details the experimental protocols typically employed for such determinations.

Molecular Structure and Bonding

The molecular structure of 2-fluoropropene is characterized by a trigonal planar geometry around the C1 and C2 carbon atoms of the double bond, and a tetrahedral geometry around the C3 methyl carbon. The fluorine atom is attached to the C2 carbon, the central carbon of the double bond.

Molecular Geometry

The key structural parameters of 2-fluoropropene, including bond lengths and bond angles, have been determined through computational methods. The data presented below is derived from publicly available computational databases.

Table 1: Computed Molecular Geometry of 2-Fluoropropene

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | Source |

| Bond Lengths | |||||

| r(C1=C2) | C1 | C2 | ~1.34 Å | [4][5][6] | |

| r(C2-C3) | C2 | C3 | ~1.51 Å | [4][5][6] | |

| r(C2-F) | C2 | F | ~1.36 Å | [4][5][6] | |

| r(C1-H) | C1 | H | ~1.08 Å | [4][5][6] | |

| r(C3-H) | C3 | H | ~1.09 Å | [4][5][6] | |

| Bond Angles | |||||

| ∠(C1=C2-C3) | C1 | C2 | C3 | ~124° | [4][5][6] |

| ∠(C1=C2-F) | C1 | C2 | F | ~122° | [4][5][6] |

| ∠(F-C2-C3) | F | C2 | C3 | ~114° | [4][5][6] |

| ∠(H-C1=C2) | H | C1 | C2 | ~121° | [4][5][6] |

| ∠(H-C3-C2) | H | C3 | C2 | ~110° | [4][5][6] |

Note: The values presented are approximations derived from publicly available computed 3D models and may vary depending on the level of theory and basis set used in the calculation.

Figure 1: 2D representation of the 2-Fluoropropene molecular structure.

Atomic Hybridization and Bonding

The bonding in 2-fluoropropene can be understood by considering the hybridization of the carbon atoms:

-

C1 and C2 (sp² hybridization): The two carbons of the double bond are sp² hybridized, forming a sigma (σ) bond and a pi (π) bond between them. The remaining sp² orbitals on C1 form σ bonds with two hydrogen atoms, while the remaining sp² orbitals on C2 form σ bonds with the fluorine atom and the C3 carbon atom.

-

C3 (sp³ hybridization): The methyl carbon (C3) is sp³ hybridized, forming four σ bonds: one with the C2 carbon and three with hydrogen atoms.

The electronegative fluorine atom exerts a significant inductive effect, withdrawing electron density from the C2 carbon. This polarization affects the bond lengths and angles compared to propene.

Dipole Moment

Due to the presence of the highly electronegative fluorine atom, 2-fluoropropene possesses a permanent dipole moment. The calculated dipole moment is approximately 1.60 D. This polarity influences its intermolecular interactions and physical properties such as boiling point.

Experimental Determination of Molecular Structure

While specific experimental data for 2-fluoropropene is scarce in the literature, the molecular structures of similar small, fluorinated hydrocarbons are typically determined with high precision using a combination of microwave spectroscopy and gas-phase electron diffraction. The protocols for these techniques are detailed below, using the well-studied analogue 2-fluoropropane as an example.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between quantized rotational energy levels of molecules in the gas phase. This technique is highly sensitive to the moments of inertia of a molecule, from which precise structural information can be derived.

-

Sample Preparation: A gaseous sample of the compound is introduced into a long, evacuated waveguide cell at low pressure (typically a few millitorr).

-

Microwave Radiation: A tunable source, such as a backward-wave oscillator or a Gunn diode, is used to generate microwave radiation that is passed through the waveguide.

-

Absorption Detection: The frequency of the microwave radiation is swept over a range, and the absorption of radiation by the sample is detected by a crystal detector at the end of the waveguide.

-

Stark Modulation: To enhance sensitivity and aid in the assignment of rotational transitions, a static electric field (Stark field) is applied across the sample. This field splits the rotational energy levels, and by modulating this field, the absorption signal can be phase-sensitively detected.

-

Data Analysis: The frequencies of the observed absorption lines are measured with high precision. By assigning these transitions to specific changes in the rotational quantum numbers (J, Kₐ, K₋), the rotational constants (A, B, C) of the molecule can be determined through a least-squares fitting procedure.

-

Structural Determination: The rotational constants of several isotopically substituted species are measured. The substitution of atoms changes the moments of inertia in a known way, and from this data, a precise set of bond lengths and angles (the rₛ or substitution structure) can be calculated.

Figure 2: Experimental workflow for molecular structure determination via microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the internuclear distances in a molecule. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to obtain structural information.

-

Sample Introduction: The gaseous sample is introduced into a vacuum chamber through a fine nozzle, creating a jet of molecules.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet, perpendicular to the flow of the molecules.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a photographic plate or a CCD detector.

-

Data Reduction: The intensity of the scattered electrons is measured as a function of the scattering angle. The experimental molecular scattering intensity is obtained by subtracting the atomic scattering background from the total scattering intensity.

-

Structural Refinement: The molecular scattering intensity is related to the internuclear distances in the molecule through a sine-Fourier transform, which yields the radial distribution curve. The peaks in this curve correspond to the various internuclear distances. A least-squares refinement is performed to obtain the best fit between the experimental and theoretical scattering intensities, yielding precise values for the bond lengths, bond angles, and amplitudes of vibration.

Figure 3: Logical workflow for gas-phase electron diffraction experiments.

Computational Chemistry Methods

In the absence of detailed experimental data, computational chemistry provides a reliable means of determining the molecular structure of 2-fluoropropene. Ab initio and density functional theory (DFT) methods can be used to calculate the equilibrium geometry of the molecule.

Methodology for Geometry Optimization

-

Initial Structure: An approximate initial geometry of 2-fluoropropene is constructed.

-

Level of Theory and Basis Set Selection: A suitable level of theory (e.g., DFT with a functional like B3LYP or a higher-level ab initio method like MP2 or CCSD(T)) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of method and basis set represents a trade-off between computational cost and accuracy.

-

Energy Minimization: The electronic energy of the molecule is calculated for the initial geometry. The geometry is then systematically varied to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This process is known as geometry optimization.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), a vibrational frequency calculation is performed. A true minimum will have all real (positive) vibrational frequencies.

-

Output Analysis: The final output provides the optimized bond lengths, bond angles, and dihedral angles, as well as the electronic energy and other properties.

Conclusion

References

Synthesis of 2-Fluoropropene from 2-Chloropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique and desirable properties. This technical guide provides an in-depth overview of the prospective synthesis of 2-fluoropropene from 2-chloropropene. While a direct, well-established protocol for this specific conversion is not extensively documented in peer-reviewed literature, this document outlines a feasible synthetic approach based on the principles of halogen exchange (Halex) reactions, a cornerstone of organofluorine chemistry. This guide details proposed experimental protocols, discusses the selection of reagents and catalysts, and presents quantitative data from analogous transformations to inform reaction optimization. Furthermore, visual diagrams of the proposed reaction pathway and experimental workflow are provided to facilitate comprehension and implementation in a laboratory setting.

Introduction

2-Fluoropropene is a valuable, albeit not widely commercially available, building block in organic synthesis. Its unique electronic properties make it a desirable synthon for the preparation of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. The conversion of the readily available precursor, 2-chloropropene, to 2-fluoropropene represents a logical and potentially cost-effective synthetic route. The most promising method for this transformation is a nucleophilic halogen exchange reaction. However, the halogen exchange on a vinylic halide, such as 2-chloropropene, is known to be more challenging than on a saturated alkyl halide and often necessitates the use of specific catalysts or forcing conditions to proceed efficiently.

This guide explores the key considerations for achieving this synthesis, drawing upon established principles of fluorination chemistry.

Proposed Synthetic Pathway: Halogen Exchange Reaction

The core of the proposed synthesis is a nucleophilic substitution reaction where the chlorine atom in 2-chloropropene is displaced by a fluoride ion. This type of reaction is broadly categorized as a halogen exchange (Halex) reaction. For the conversion of alkyl chlorides to alkyl fluorides, the Swarts reaction, which typically employs antimony trifluoride, is a classic example.[1] However, for vinylic chlorides, different reagent and catalyst systems are generally required.

The general transformation is as follows:

CH₂=C(Cl)CH₃ + M⁺F⁻ → CH₂=C(F)CH₃ + M⁺Cl⁻

Where M⁺F⁻ represents a fluoride salt.

Several factors are critical for the success of this reaction, including the choice of fluoride source, the solvent, the reaction temperature, and the potential need for a catalyst to enhance the reactivity of the fluoride salt.

Quantitative Data from Analogous Reactions

Direct quantitative data for the synthesis of 2-fluoropropene from 2-chloropropene is scarce in the literature. However, data from similar halogen exchange reactions on other chlorinated substrates can provide valuable insights for reaction development. The following table summarizes conditions and yields for the fluorination of various organic chlorides.

| Starting Material | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,3-Dichloropropene | Potassium Fluoride (KF) | None specified | Not specified | Not specified | Not specified | [2] |

| Benzyl Bromide | Cesium Fluoride (CsF) | Organoborane | Chloroform | Not specified | Moderate | [3][4][5] |

| Alkyl Mesylates/Bromides | Potassium Fluoride (KF) | Unbalanced Ion Pair Promoter | t-BuOH/H₂O | 90 | High | [6] |

| Acyl Chlorides | Silver Fluoride (AgF) | Rhodium Complex | Dichloromethane | 20 | >90 | [7][8] |

| Aryl Iodides | Silver Fluoride (AgF) | Copper(I) | Not specified | Not specified | Good | [9] |

Note: The reactivity of fluoride salts often follows the trend AgF > CsF > KF, which is correlated with their lattice enthalpies and solubility.[8] The use of phase-transfer catalysts is a common strategy to improve the efficacy of less reactive but more economical fluoride sources like KF.[6]

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established methods for nucleophilic fluorination and halogen exchange reactions. Optimization of these conditions will likely be necessary to achieve a high yield of 2-fluoropropene.

Protocol 1: Fluorination using Potassium Fluoride with a Phase-Transfer Catalyst

This method represents a cost-effective approach, leveraging a phase-transfer catalyst to enhance the reactivity of potassium fluoride.

Materials:

-

2-Chloropropene (1.0 eq)

-

Anhydrous Potassium Fluoride (spray-dried, 2.0-3.0 eq)

-

Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (0.1-0.2 eq)

-

Anhydrous, high-boiling polar aprotic solvent (e.g., Sulfolane, N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO))

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride and the phase-transfer catalyst (TBAB or 18-crown-6).

-

Add the anhydrous polar aprotic solvent via syringe.

-

Heat the mixture to the desired reaction temperature (e.g., 120-180 °C) with vigorous stirring.

-

Slowly add 2-chloropropene to the heated mixture via a syringe pump over a period of 1-2 hours.

-

Monitor the reaction progress by gas chromatography (GC) or GC-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water and extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (2-fluoropropene has a low boiling point).

-

Purify the crude product by fractional distillation to obtain pure 2-fluoropropene.

Protocol 2: Fluorination using Cesium Fluoride

Cesium fluoride is more reactive than potassium fluoride and may not require a phase-transfer catalyst, though one can be used to improve reaction rates.

Materials:

-

2-Chloropropene (1.0 eq)

-

Anhydrous Cesium Fluoride (1.5-2.0 eq)

-

Anhydrous, high-boiling polar aprotic solvent (e.g., Sulfolane, DMF, or DMSO)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous cesium fluoride.

-

Add the anhydrous polar aprotic solvent via syringe.

-

Heat the mixture to the desired reaction temperature (e.g., 100-150 °C) with vigorous stirring.

-

Slowly add 2-chloropropene to the heated mixture.

-

Monitor the reaction progress by GC or GC-MS.

-

Follow the workup and purification steps as outlined in Protocol 1.

Mandatory Visualizations

Logical Relationship of the Proposed Synthesis

Caption: Proposed synthetic pathway for 2-fluoropropene.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of 2-fluoropropene from 2-chloropropene via a halogen exchange reaction is a theoretically sound and feasible approach. Success in the laboratory will depend on the careful selection of the fluorinating agent, solvent, and potentially a phase-transfer catalyst to overcome the inherent lower reactivity of the vinylic chloride. The proposed protocols in this guide, based on analogous transformations, provide a solid starting point for researchers aiming to develop a robust method for the preparation of this valuable fluorinated building block. Further optimization and detailed analytical characterization will be essential to validate and refine the synthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0407622B1 - Process for producing a 2,2-difluoropropane - Google Patents [patents.google.com]

- 3. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Unbalanced-Ion-Pair-Catalyzed Nucleophilic Fluorination Using Potassium Fluoride [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Thermal Stability of 2-Fluoropropene: A Technical Guide for Researchers

An In-depth Examination of Decomposition Pathways and Kinetic Parameters Based on Analogous Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal stability of 2-Fluoropropene (CH₃CF=CH₂). In the absence of direct experimental studies on the thermal decomposition of 2-Fluoropropene in the reviewed literature, this document establishes a robust predictive analysis based on the well-documented thermal behavior of analogous 2-halopropenes, specifically 2-chloropropene and 2-bromopropene. The guide details the predicted primary decomposition pathways, estimated kinetic parameters, and suitable experimental methodologies for future research.

Executive Summary

The thermal decomposition of 2-Fluoropropene is predicted to proceed primarily through a unimolecular elimination of hydrogen fluoride (HF). This reaction is expected to yield propyne and allene as the major products. This prediction is founded on detailed studies of 2-chloropropene and 2-bromopropene, which undergo analogous dehydrohalogenation reactions under thermal stress. While specific activation energies and reaction rates for 2-Fluoropropene are not experimentally determined, the foundational principles of chemical kinetics and bond energies suggest a higher thermal stability compared to its chloro and bromo counterparts due to the greater strength of the C-F bond. This guide outlines the theoretical basis for this stability and provides a framework for experimental validation.

Predicted Thermal Decomposition Mechanism

The primary thermal decomposition pathway for 2-Fluoropropene is anticipated to be a unimolecular elimination of hydrogen fluoride. This reaction proceeds via a four-centered transition state, leading to the formation of two isomeric C₃H₄ products: propyne and allene.

Caption: Predicted reaction pathway for the thermal decomposition of 2-Fluoropropene.

This mechanism is directly analogous to that observed for other 2-halopropenes. The relative ratio of propyne to allene is expected to show minimal temperature dependence, a characteristic also observed in the decomposition of 2-chloro- and 2-bromopropene.[1][2]

Quantitative Data from Analogous Compounds

To provide a quantitative basis for estimating the thermal stability of 2-Fluoropropene, the following table summarizes the high-pressure rate expressions for the thermal decomposition of 2-chloropropene and 2-bromopropene, as determined from single-pulse shock tube experiments.[1][2]

| Compound | Temperature Range (K) | Pressure Range (kPa) | High-Pressure Rate Expression (s⁻¹) | Propyne/Allene Ratio | Reference |

| 2-Chloropropene | 1100 - 1250 | 150 - 800 | k = 10¹⁴.⁸ exp(-34200 / RT) | 1.6 | [1][2] |

| 2-Bromopropene | 1100 - 1250 | 150 - 800 | k = 10¹⁴.⁹ exp(-32830 / RT) | 1.8 | [1][2] |

R is the ideal gas constant in cal mol⁻¹ K⁻¹.

The C-F bond is significantly stronger than C-Cl and C-Br bonds. Consequently, the activation energy for the elimination of HF from 2-Fluoropropene is expected to be higher than that for HCl and HBr elimination from its counterparts, implying a greater thermal stability for 2-Fluoropropene.

Recommended Experimental Protocols

To experimentally determine the thermal stability of 2-Fluoropropene, the following methodologies, which have been successfully applied to analogous compounds, are recommended.

Single-Pulse Shock Tube (SPST) Experiments

This technique is ideal for studying gas-phase unimolecular reactions at high temperatures and well-defined pressures.

Methodology:

-

Mixture Preparation: A dilute mixture of 2-Fluoropropene in an inert bath gas (e.g., Argon) is prepared. The low concentration of the reactant minimizes secondary reactions.

-

Heating and Reaction: The gas mixture is rapidly heated by a reflected shock wave to a specific high temperature (e.g., 1000-1500 K) for a very short duration (typically a few milliseconds).

-

Quenching: The reaction is rapidly quenched by the expansion wave following the reflection of the shock wave.

-

Product Analysis: The post-shock mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reactants and products.

-

Kinetic Analysis: By varying the temperature and pressure and measuring the extent of decomposition, the rate constants and Arrhenius parameters (activation energy and pre-exponential factor) can be determined.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Fluoropropene (C₃H₅F). The information is curated for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for structural elucidation, identification, and analytical method development. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations to illustrate analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 2-Fluoropropene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide key insights into its molecular framework.

¹H NMR Spectral Data

The proton NMR spectrum of 2-Fluoropropene reveals the chemical environment of the hydrogen atoms within the molecule. The data presented below is referenced from a study by De Wolf and Baldeschwieler.[1]

| Signal | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Assignment |

| Hᴀ | 4.133 | Doublet of Doublets of Quartets | J(A,B) = -2.5, J(A,C) = -1.0, J(A,X) = 48.6 | =CH₂ (cis to F) |

| Hʙ | 4.400 | Doublet of Doublets of Quartets | J(B,A) = -2.5, J(B,C) = -0.4, J(B,X) = 16.6 | =CH₂ (trans to F) |

| Hᴄ | 1.847 | Doublet of Doublets | J(C,A) = -1.0, J(C,B) = -0.4, J(C,X) = 16.0 | -CH₃ |

Note: 'X' refers to the ¹⁹F nucleus.

¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity (due to C-F coupling) |

| C1 (=CH₂) | ~90 - 110 | Doublet |

| C2 (=CF-) | ~150 - 170 | Doublet |

| C3 (-CH₃) | ~15 - 25 | Doublet |

¹⁹F NMR Spectral Data

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. A proton-decoupled ¹⁹F NMR spectrum of 2-Fluoropropene has been reported.[2]

| Chemical Shift (δ) [ppm] | Multiplicity | Reference |

| -89.48 | Multiplet | CFCl₃[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Fluoropropene is expected to show characteristic absorption bands for C=C and C-F bonds, as well as C-H bonds in both sp² and sp³ hybridization states. While a detailed experimental spectrum with a full peak table was not found in the search results, a study on the degradation of 2-fluoropropene by Cl atoms utilized in situ FTIR spectroscopy for product analysis.[3] Based on characteristic frequencies, the following absorptions can be anticipated:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | =C-H |

| 3000 - 2850 | C-H stretch | -C-H (in CH₃) |

| 1680 - 1640 | C=C stretch | Alkene |

| 1470 - 1450 | C-H bend | -CH₃ |

| 1300 - 1100 | C-F stretch | Fluoroalkene |

| 1000 - 650 | =C-H bend | Alkene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of 2-Fluoropropene is available in the NIST WebBook.[1][4][5][6]

Molecular Formula: C₃H₅F Molecular Weight: 60.07 g/mol [7]

The mass spectrum is characterized by a molecular ion peak and several fragment ions. The major fragments are summarized below.

| m/z | Relative Intensity (%) | Possible Fragment |

| 60 | 55 | [C₃H₅F]⁺ (Molecular Ion) |

| 59 | 100 | [C₃H₄F]⁺ |

| 45 | 15 | [C₂H₂F]⁺ |

| 41 | 20 | [C₃H₅]⁺ |

| 39 | 30 | [C₃H₃]⁺ |

| 33 | 10 | [CH₂F]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not fully available in the literature. However, this section outlines the general methodologies for obtaining NMR, IR, and MS spectra for a volatile organic compound like 2-Fluoropropene.

NMR Spectroscopy

-

Sample Preparation : A solution of 2-Fluoropropene is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

Data Acquisition :

-

¹H NMR : A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : A proton-decoupled experiment is typically run to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

-

¹⁹F NMR : A one-pulse experiment is performed, often with proton decoupling. A reference compound such as CFCl₃ is used.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation : As 2-Fluoropropene is a gas at room temperature, the IR spectrum is typically recorded using a gas cell. The cell is first evacuated and then filled with the gaseous sample to a specific pressure.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty gas cell is first recorded. Then, the spectrum of the sample is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like 2-Fluoropropene, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates the analyte from any impurities.

-

Ionization : Electron Ionization (EI) is a common method for volatile organic compounds. The gaseous sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Fluoropropene.

References

- 1. 2-Fluoropropene [webbook.nist.gov]

- 2. 2-Fluoropropene [webbook.nist.gov]

- 3. 2-Fluoropropene [webbook.nist.gov]

- 4. Rotational and vibrational spectra of 2-fluoropropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Fluoropropene | C3H5F | CID 70899 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reaction Thermochemistry of 2-Fluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction thermochemistry of 2-fluoropropene (CH₃CF=CH₂). Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes high-quality computational data and outlines established experimental and theoretical methodologies for determining thermochemical properties.

Thermochemical Properties of 2-Fluoropropene

Precise thermochemical data is fundamental for understanding the reactivity and stability of 2-fluoropropene. The following table summarizes key calculated thermochemical properties.

Table 1: Calculated Thermochemical Properties of 2-Fluoropropene

| Property | Value | Unit | Source |

| Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) | -185.72 | kJ/mol | Joback Calculated Property[1] |

| Standard Molar Gibbs Free Energy of Formation (Gas Phase, 298.15 K) | -141.14 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | 4.02 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | 20.87 | kJ/mol | Joback Calculated Property[1] |

Reaction Thermochemistry

Gas-Phase Acidity

The gas-phase acidity of a compound provides insight into its intrinsic acidic properties. The NIST WebBook reports the following reaction thermochemistry data related to the gas-phase deprotonation of 2-fluoropropene.

Table 2: Gas-Phase Acidity of 2-Fluoropropene

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |

| C₃H₅F → C₃H₄F⁻ + H⁺ | 1586 ± 13 | 1559 ± 13 | G+TS | Bartmess and Burnham, 1984 |

| C₃H₅F → C₃H₄F⁻ + H⁺ | 1579 ± 8.8 | 1551 ± 8.4 | IMRB | McMahon and Northcott, 1978 |

G+TS: Gas-phase acidity from thermal and spectroscopic data; IMRB: Ion cyclotron resonance mass spectrometry.

Reaction with Chlorine Atoms

A study on the degradation mechanism of 2-fluoropropene by chlorine atoms has been conducted, identifying the primary reaction pathways and products. The reaction proceeds primarily through the addition of a chlorine atom to the double bond.

Methodologies for Determining Thermochemical Data

The determination of thermochemical properties relies on a combination of experimental techniques and computational methods.

Experimental Protocols

While specific experimental studies on 2-fluoropropene are limited, the following are standard and well-established methods used for determining the thermochemical properties of volatile organic compounds.

This technique is a primary method for determining the enthalpy of formation of organic compounds.

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion is measured by the temperature rise of the surrounding water bath.

-

Generalized Protocol:

-

A weighed sample of the liquid 2-fluoropropene is sealed in a container of known heat capacity.

-

The container is placed in a bomb calorimeter, which is then filled with high-pressure oxygen.

-

The sample is ignited, and the temperature change of the calorimeter system is precisely measured.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

-

This method is used to determine the enthalpy of hydrogenation, which can be related to the stability of the unsaturated compound.

-

Principle: The heat released during the catalytic hydrogenation of the alkene to the corresponding alkane is measured.

-

Generalized Protocol:

-

A known amount of 2-fluoropropene is introduced into a calorimeter containing a catalyst (e.g., platinum or palladium).

-

Hydrogen gas is added in excess to ensure complete reaction.

-

The temperature change during the reaction is measured to determine the enthalpy of hydrogenation.

-

Computational Protocols

High-level ab initio and density functional theory (DFT) calculations are powerful tools for predicting the thermochemical properties of molecules, especially when experimental data is unavailable.

Methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3) theories are composite methods that aim for high accuracy in calculating enthalpies of formation.

-

Generalized Protocol (e.g., G3 theory):

-

Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

-

Empirical Corrections: An empirical higher-level correction (HLC) is added to account for remaining deficiencies in the calculations.

-

Atomization Energy: The total energy of the molecule is used to calculate the atomization energy.

-

Enthalpy of Formation: The enthalpy of formation is then derived from the atomization energy and the known experimental enthalpies of formation of the constituent atoms.

-

Conclusion

This technical guide has compiled available computational thermochemical data for 2-fluoropropene and outlined the standard methodologies for its determination. While direct experimental data remains limited, the provided information serves as a valuable resource for researchers and professionals in understanding the energetic properties of this fluorinated alkene. The continued development and application of high-accuracy computational methods will be crucial for further refining the thermochemical database for such compounds.

References

gas-phase kinetics of 2-Fluoropropene

An In-depth Technical Guide on the Gas-Phase Kinetics of 2-Fluoropropene

Introduction

2-Fluoropropene (CH₃CF=CH₂), also known as HFO-1261yf, is a hydrofluoroolefin (HFO). HFOs are a class of unsaturated hydrofluorocarbons being considered as replacements for chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) due to their lower global warming potentials (GWPs). The presence of a carbon-carbon double bond makes them susceptible to rapid degradation in the atmosphere, primarily through reactions with atmospheric oxidants. Understanding the gas-phase kinetics of 2-fluoropropene is crucial for accurately determining its atmospheric lifetime, degradation products, and overall environmental impact. This guide provides a comprehensive overview of the current scientific understanding of the gas-phase reactions of 2-fluoropropene with key atmospheric oxidants, including hydroxyl radicals (OH) and chlorine atoms (Cl).

Reaction with Hydroxyl (OH) Radicals

The reaction with the hydroxyl radical (OH) is the primary removal pathway for most volatile organic compounds in the troposphere.[1] For 2-fluoropropene, this reaction proceeds predominantly through the addition of the OH radical to the C=C double bond, rather than through hydrogen abstraction.[2][3]

Kinetics and Mechanism

Theoretical studies using Density Functional Theory (DFT) have shown that the addition of the OH radical to the terminal carbon (β-carbon) and the central carbon (α-carbon) of the double bond are the most favorable reaction channels.[2][3] The addition to the α-carbon is calculated to be the dominant pathway, accounting for approximately 85.1% of the overall reaction, while addition to the β-carbon accounts for 14.2%.[2] H-abstraction channels are considered to have a negligible contribution.[2] The calculated overall rate coefficient at 298 K is in good agreement with experimental values.[2]

References

Degradation of 2-Fluoropropene by Chlorine Atoms: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the atmospheric degradation mechanism of 2-fluoropropene (CH₃CF=CH₂), a compound of interest due to its potential environmental impact. The focus is on its reaction with chlorine (Cl) atoms, a significant atmospheric oxidant. This document synthesizes findings from both experimental and theoretical studies to elucidate the reaction pathways, kinetics, and resulting products.

Core Degradation Mechanism: Addition vs. Abstraction

The atmospheric degradation of 2-fluoropropene initiated by chlorine atoms proceeds primarily through two types of reaction channels:

-

Addition: The chlorine atom adds to the carbon-carbon double bond of the 2-fluoropropene molecule. This can occur at two positions: the α-carbon (the carbon atom bonded to the fluorine atom) or the β-carbon (the terminal carbon atom).

-

Abstraction: The chlorine atom abstracts a hydrogen atom from the methyl group of the 2-fluoropropene molecule.

Joint experimental and theoretical studies have concluded that the reaction is dominated by the addition of the Cl atom to the double bond.[1][2] Specifically, the addition to the α-carbon is the primary reaction pathway, with a smaller contribution from addition to the β-carbon.[1][2] The hydrogen abstraction channel, while thermodynamically feasible, is kinetically less favorable and is not expected to contribute significantly to the overall degradation process.[1][2][3][4][5]

Reaction Products and Quantitative Yields

Experimental studies have identified acetyl fluoride (CH₃C(O)F) and formyl chloride (HC(O)Cl) as the main degradation products.[1][2][6] Theoretical investigations have also predicted the formation of other products such as 2-chloroacetyl fluoride (CF(O)CH₂Cl), carbonic chloride fluoride (CFCl(O)), and formaldehyde (HCHO).[3][5] However, formaldehyde has not been observed in experimental settings.[1][2]

| Product | Chemical Formula | Molar Yield (%) | Reference |

| Acetyl fluoride | CH₃C(O)F | 106 ± 10 | [1][2][6] |

| Formyl chloride | HC(O)Cl | 100 ± 11 | [1][2][6] |

Reaction Kinetics and Atmospheric Implications

The overall rate constant for the reaction of 2-fluoropropene with Cl atoms has been determined through computational studies, showing good agreement with experimental observations. This rapid reaction rate leads to a relatively short atmospheric lifetime for 2-fluoropropene.

| Parameter | Value | Reference |

| Overall Rate Constant (at 298 K and 1 atm) | 1.07 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | [3][4] |

| Atmospheric Lifetime | 10.8 days | [3][4] |

The short atmospheric lifetime of 2-fluoropropene suggests that it will have a negligible effect on global warming potential.[3][4]

Experimental Protocols

The primary experimental methodology for studying the gas-phase reaction of 2-fluoropropene with Cl atoms involves the use of a large-volume photoreactor coupled with in situ Fourier Transform Infrared (FTIR) spectroscopy.[1][2][6]

Typical Experimental Workflow:

-

Reactor Setup: A large (e.g., 1080 L) quartz-glass photoreactor is used to simulate atmospheric conditions.[1][2][6]

-

Reactant Introduction: A mixture of 2-fluoropropene, a source of Cl atoms (typically Cl₂), and a bath gas (e.g., synthetic air) is introduced into the reactor at a controlled temperature (e.g., 298 K) and pressure (e.g., atmospheric pressure).[1][2][6]

-

Reaction Initiation: The reaction is initiated by photolysis of Cl₂ using UV lamps, which generates Cl atoms.

-

In Situ Monitoring: The concentrations of the reactants and products are monitored in real-time using an in situ FTIR spectrometer. Specific infrared absorption frequencies are used to identify and quantify each species.[6]

-

2-Fluoropropene: 1259.8 cm⁻¹

-

Acetyl fluoride: 1875.1 cm⁻¹

-

Formyl chloride: 738.6 cm⁻¹

-

-

Data Acquisition: Infrared spectra are recorded at regular intervals throughout the experiment. Typically, multiple interferograms are co-added to improve the signal-to-noise ratio.[6]

-

Product Yield Determination: The yields of the products are determined by analyzing the concentration changes of the reactants and products over time.

Theoretical Methodologies

Computational chemistry plays a crucial role in elucidating the detailed reaction mechanism. Density Functional Theory (DFT) is a commonly employed method.

Typical Theoretical Workflow:

-

Electronic Structure Calculations: DFT methods (e.g., BMK, M06, M062X/D3) and other ab initio methods (e.g., MP2/6-31+G(d,p)) are used to perform electronic structure calculations.[1][3][4][5][6]

-

Potential Energy Surface (PES) Mapping: The calculations are used to map the potential energy surface of the reaction, identifying reactants, intermediates, transition states, and products.[3][4][5]

-

Thermochemical and Kinetic Analysis: From the PES, key thermochemical parameters such as reaction enthalpies and Gibbs free energies are determined to assess the feasibility of different reaction channels.[3][4][5] Kinetic parameters, including rate constants and branching ratios, are also calculated to determine the dominant reaction pathways.

-

Mechanism Elucidation: By combining the energetic and kinetic data, a detailed reaction mechanism is proposed.

Visualizing the Degradation Pathway

The following diagrams illustrate the key reaction pathways in the degradation of 2-fluoropropene by Cl atoms.

Caption: Primary reaction pathways for the degradation of 2-Fluoropropene by Cl atoms.

Caption: A simplified workflow for the experimental study of 2-Fluoropropene degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation mechanism of 2-fluoropropene by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Atmospheric oxidation of 2-fluoropropene (CH3CF [[double bond, length as m-dash]] CH2) with Cl atom and aerial degradation of its product radicals by computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Atmospheric oxidation of 2-fluoropropene (CH3CF [[double bond, length as m-dash]] CH2) with Cl atom and aerial degradation of its product radicals by computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Degradation mechanism of 2-fluoropropene by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling the Electronic Landscape of 2-Fluoropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of 2-fluoropropene, a molecule of interest in various chemical and pharmaceutical contexts. Understanding its conformational landscape, rotational dynamics, and vibrational properties is crucial for predicting its reactivity and interactions. This document summarizes key quantitative data from computational and experimental studies, details the underlying methodologies, and visualizes the logical workflows involved in such analyses.

Data Presentation: A Comparative Analysis

The following tables summarize key data from computational and experimental studies on fluorinated propenes. This allows for a direct comparison of structural parameters, rotational constants, and dipole moments, highlighting the accuracy and predictive power of modern theoretical methods.

Table 1: Optimized Geometric Parameters of 3-Fluoropropene Conformers

| Parameter | Bond/Angle | cis-Conformer | gauche-Conformer |

| Bond Lengths (Å) | C1=C2 | 1.335 | 1.335 |

| C2-C3 | 1.505 | 1.505 | |

| C-F | 1.385 | 1.385 | |

| C1-H1 (trans) | 1.085 | 1.085 | |

| C1-H2 (cis) | 1.085 | 1.085 | |

| C2-H3 | 1.090 | 1.090 | |

| C3-H4 | 1.095 | 1.095 | |

| C3-H5 | 1.095 | 1.095 | |

| Bond Angles (°) | ∠C1=C2-C3 | 124.5 | 124.5 |

| ∠H1-C1=C2 | 121.5 | 121.5 | |

| ∠H2-C1=C2 | 121.5 | 121.5 | |

| ∠C1=C2-H3 | 118.0 | 118.0 | |

| ∠F-C3-C2 | 110.0 | 110.0 | |

| ∠H4-C3-C2 | 110.0 | 110.0 | |

| ∠H5-C3-C2 | 110.0 | 110.0 | |

| Dihedral Angle (°) | F-C3-C2=C1 | 0.0 | ~120.0 |

Note: The geometric parameters for 3-Fluoropropene are derived from microwave spectroscopy data and are presented here as a representative example.

Table 2: Experimental Rotational Constants and Dipole Moments of 3-Fluoropropene Conformers [1]

| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Dipole Moment (Debye) |

| cis | 17236.63 | 6002.91 | 4579.83 | 1.766 |

| gauche | 27720.34 | 4263.62 | 4131.98 | 1.931 |

Experimental and Computational Protocols

A detailed understanding of the methodologies used to obtain the above data is crucial for interpreting the results and designing future experiments.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of rotational transitions, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure.

Experimental Protocol for Microwave Spectroscopy:

-

Sample Preparation: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Detection of Absorption: As the frequency is swept, the absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.

-

Spectral Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, is analyzed to identify and assign the rotational transitions.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) are determined with high precision.

-

Structural Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a detailed molecular structure can be derived.[1]

Ab Initio Electronic Structure Calculations

Ab initio (from first principles) calculations are theoretical methods that solve the Schrödinger equation to determine the electronic structure and properties of molecules. These methods do not rely on empirical parameters and can provide highly accurate results, especially when combined with appropriate levels of theory and basis sets.

Computational Protocol for Electronic Structure Calculations:

-

Choice of Method and Basis Set: A suitable theoretical method (e.g., Hartree-Fock, Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT)) and a basis set (e.g., Pople-style 6-31G* or Dunning's correlation-consistent cc-pVTZ) are selected based on the desired accuracy and computational cost.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy arrangement of the atoms on the potential energy surface. This involves iteratively calculating the forces on the atoms and adjusting their positions until a minimum energy structure is found.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), the vibrational frequencies are calculated. A true minimum will have all real (positive) vibrational frequencies.

-

Property Calculations: Once the optimized geometry is obtained, various molecular properties such as rotational constants, dipole moments, and energies of different conformers can be calculated.

-

Conformational Search (if applicable): For molecules with rotational flexibility, a systematic search for different conformers is performed by rotating around single bonds and optimizing the geometry of each starting structure.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and computational processes described above.

References

An In-depth Technical Guide to the Potential Energy Surface of 2-Fluoropropene Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropene (CH₃CF=CH₂), a fluorinated alkene, is a molecule of significant interest due to its presence in atmospheric chemistry and its potential role as a building block in the synthesis of fluorinated compounds. Understanding the intricacies of its reactivity is paramount for predicting its environmental fate and for its effective utilization in chemical synthesis. This technical guide provides a comprehensive overview of the potential energy surface (PES) governing the reactions of 2-fluoropropene, with a particular focus on its interactions with chlorine atoms and hydroxyl radicals, as well as its unimolecular decomposition pathways. The information presented herein is a synthesis of findings from experimental and computational studies, aimed at providing a detailed resource for researchers in chemistry, atmospheric science, and drug development.

Core Concepts: The Potential Energy Surface

A potential energy surface is a fundamental concept in chemistry that describes the potential energy of a system of atoms as a function of their spatial arrangement. It provides a theoretical landscape that maps out the energy changes occurring during a chemical reaction. Key features of a PES include:

-

Minima: Represent stable molecular structures (reactants, products, and intermediates).

-

Saddle Points: Correspond to transition states, the highest energy points along the lowest energy path between two minima. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate.

-

Reaction Pathways: The lowest energy paths connecting reactants to products through transition states.